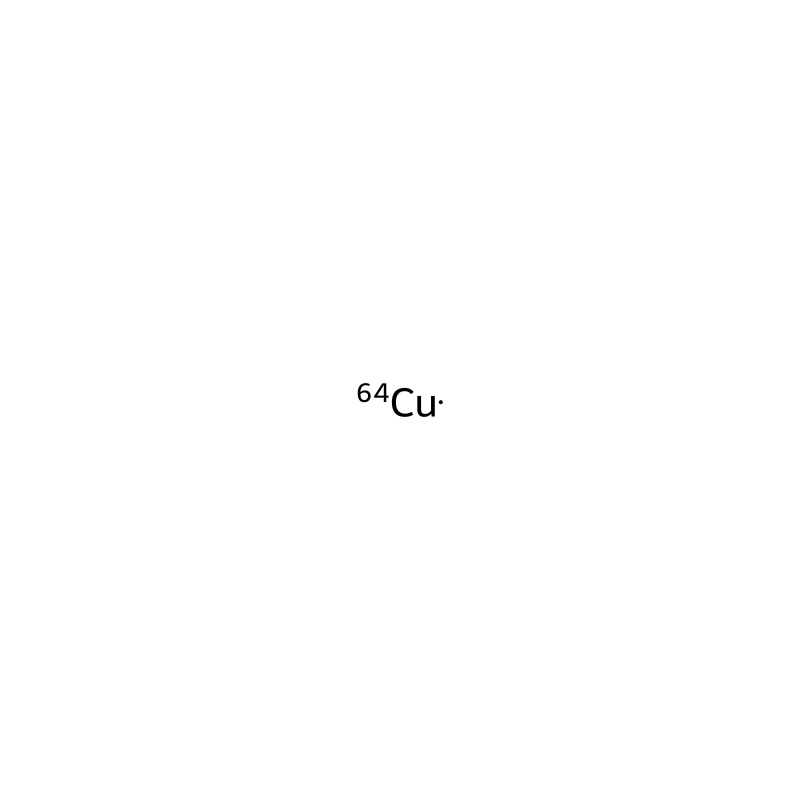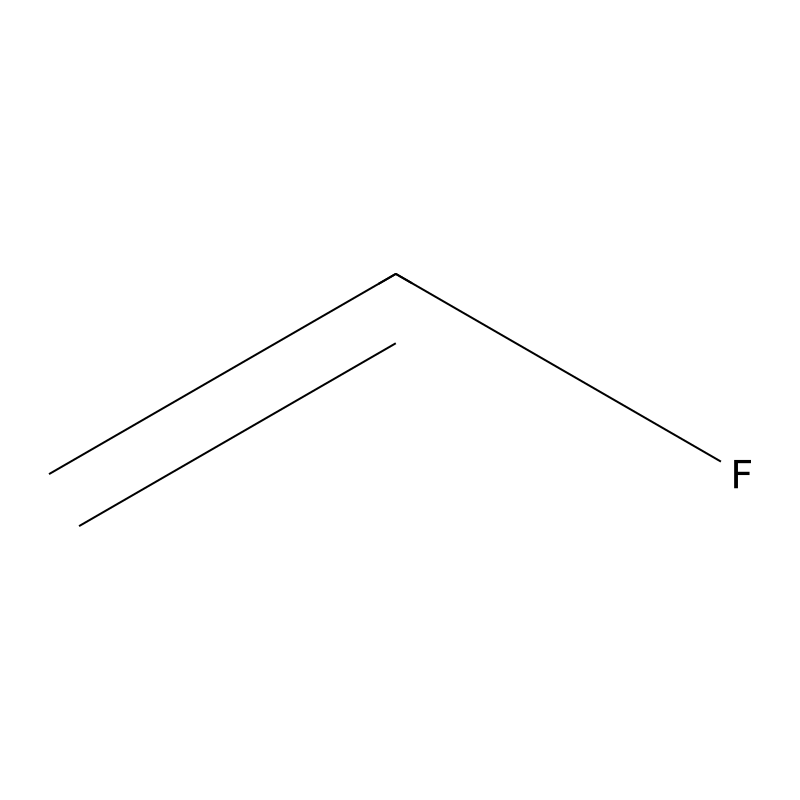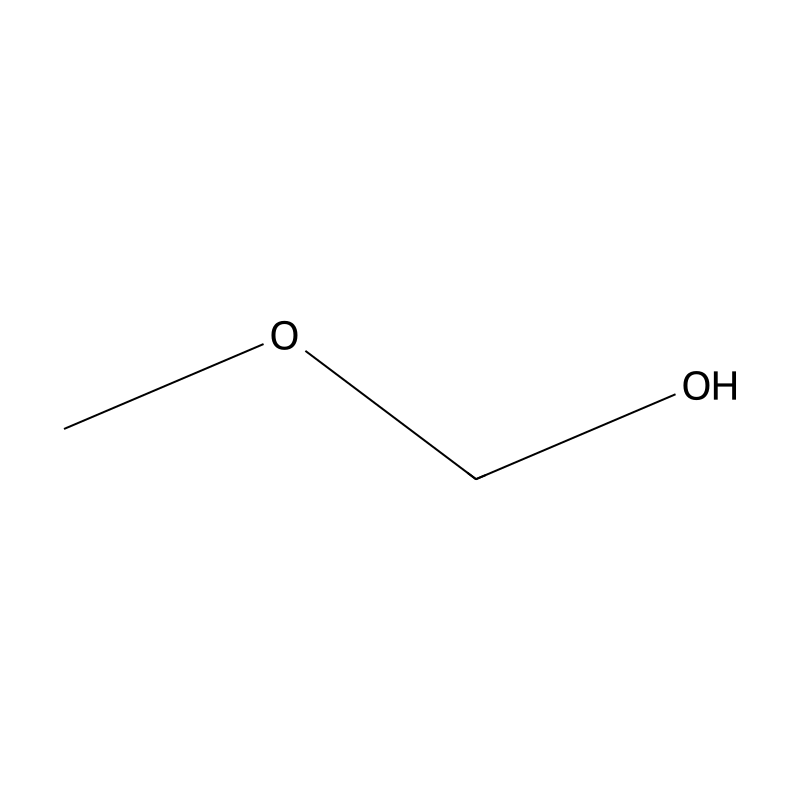Copper, isotope of mass 64

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Copper-64 is a radioisotope of copper, denoted as , characterized by its atomic nucleus containing 29 protons and 35 neutrons. Its mass number of 64 is derived from the total number of these nucleons. Copper-64 is not found in nature and must be produced artificially, primarily in nuclear reactors or biomedical cyclotrons, using stable isotopes such as copper-63, nickel-64, or zinc-64 as starting materials . It has a half-life of approximately 12.7 hours, making it suitable for various medical applications due to its relatively short decay time .
Copper-64 undergoes radioactive decay through three primary modes:
- Beta Plus Decay ():In this process, a proton is converted into a neutron, resulting in the formation of nickel-64 .
- Beta Minus Decay ():Here, a neutron is transformed into a proton, leading to the production of zinc-64 .
- Electron Capture:An inner-shell electron is captured by the nucleus, resulting in a neutron and a neutrino being emitted .
These reactions illustrate the versatility of copper-64 in undergoing multiple decay processes.
Copper-64 exhibits significant biological activity, particularly in the field of medical imaging and cancer therapy. Its ability to emit positrons makes it an effective radionuclide for positron emission tomography (PET) scans, allowing for detailed imaging of metabolic processes within the body . Additionally, copper-64 can be utilized in targeted radiotherapy for various cancers, capitalizing on its properties to selectively destroy malignant cells while minimizing damage to surrounding healthy tissue .
Copper-64 can be synthesized through several methods:
- Nuclear Reactions:
- Using a cyclotron, stable isotopes such as nickel-64 or zinc-64 can be bombarded with protons or deuterons to produce copper-64.
- Neutron Activation:
- Copper-63 can be irradiated with neutrons in a nuclear reactor to form copper-64 through neutron capture followed by beta decay.
- Targeted Production:
Copper-67 is another radioisotope used therapeutically but has a longer half-life compared to copper-64, making it suitable for different types of treatments. In contrast, copper-63 and copper-65 are stable isotopes essential for biological functions but do not exhibit radioactive properties like copper-64 .
Research has indicated that copper-64 interacts with various biological molecules and pathways. Studies have focused on its uptake and distribution within tissues, particularly how it binds to proteins and enzymes involved in copper metabolism. Understanding these interactions is crucial for optimizing its use in medical applications and assessing potential toxicity or side effects associated with its use in therapies .
Similar Compounds: Comparison with Other Isotopes of Copper
Copper-64 shares similarities with other isotopes of copper but stands out due to its unique decay properties and applications. Here are some comparable isotopes:
| Isotope | Mass Number | Half-Life | Decay Mode(s) |
Exact Mass 63.929764 g/mol
Monoisotopic Mass 63.929764 g/mol
Heavy Atom Count 1
UNII
2MK2L64N0S
Wikipedia
Copper cu-64
Dates
Modify: 2024-02-18
Nairne J., Iveson P. and Meijer A. (2015). Progress in medicinal chemistry (54th ed.). Elsevier.
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








